REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][C:15]2=[O:27])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[O:27]=[C:15]1[N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16]1 |f:2.3|
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Name
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tert-Butyl 4-(1-benzyl-4-piperidinyl)-3-oxo-1-piperazinecarboxylate
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Quantity
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1.4 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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palladium carbon
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Quantity
|
0.12 g
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Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
mixed under hydrogen atmosphere at room temperature for 16 hours
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Duration
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16 h
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
O=C1CN(CCN1C1CCNCC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |